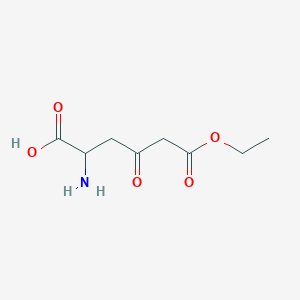![molecular formula C17H33N2+ B12102841 (2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B12102841.png)
(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium is a complex organic compound characterized by its unique structural configuration. This compound belongs to the class of pyrrolidinium derivatives, which are known for their diverse applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium typically involves the reaction of (2R,5R)-2,5-diethylpyrrolidine with a suitable methylene donor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-2,5-Dimethylcyclohexanone
- (2R,5R)-2,5-Hexanediol
Uniqueness
Compared to similar compounds, (2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium is unique due to its specific structural configuration and the presence of multiple chiral centers
Properties
Molecular Formula |
C17H33N2+ |
|---|---|
Molecular Weight |
265.5 g/mol |
IUPAC Name |
(2R,5R)-1-[[(2R,5R)-2,5-diethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diethylpyrrolidine |
InChI |
InChI=1S/C17H33N2/c1-5-14-9-10-15(6-2)18(14)13-19-16(7-3)11-12-17(19)8-4/h13-17H,5-12H2,1-4H3/q+1/t14-,15-,16-,17-/m1/s1 |
InChI Key |
KVXUYDYDLUMXIL-QBPKDAKJSA-N |
Isomeric SMILES |
CC[C@@H]1CC[C@H](N1C=[N+]2[C@@H](CC[C@H]2CC)CC)CC |
Canonical SMILES |
CCC1CCC(N1C=[N+]2C(CCC2CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)

![4-(Dibenzo[b,d]furan-2-yl)aniline](/img/structure/B12102774.png)

![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)



![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)


![N-[5-(3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl)-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide](/img/structure/B12102842.png)

